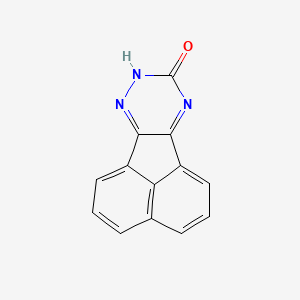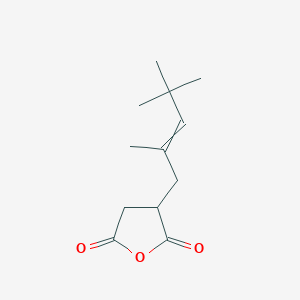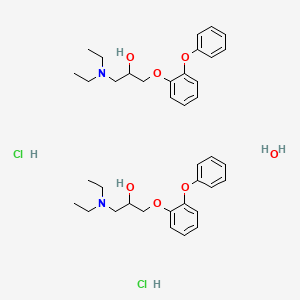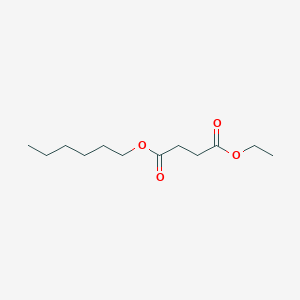![molecular formula C25H20ClN3O3 B14463978 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- CAS No. 68258-62-8](/img/structure/B14463978.png)
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- is an industrial chemical known for its vibrant color properties. It is commonly used as a pigment in various industries, including plastics, inks, paints, and textiles . This compound is also known for its stability and low solubility in water, making it suitable for applications where durability and resistance to environmental factors are essential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- typically involves the azo coupling reaction. This process includes the diazotization of 5-chloro-2-methoxyaniline followed by coupling with 3-hydroxy-2-naphthoic acid . The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying to obtain the final product in its desired form .
化学反応の分析
Types of Reactions
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium dithionite for reduction, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives from oxidation, amines from reduction, and various substituted aromatic compounds from electrophilic substitution .
科学的研究の応用
2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- has several scientific research applications:
Chemistry: Used as a model compound in studying azo coupling reactions and their mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and low solubility.
Industry: Widely used as a pigment in various industrial applications, including plastics, inks, paints, and textiles
作用機序
The mechanism of action of 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- involves its interaction with molecular targets through its azo and hydroxyl groups. These interactions can lead to the formation of reactive intermediates that exert biological effects. The compound’s stability and low solubility also contribute to its prolonged action in various applications .
類似化合物との比較
Similar Compounds
Similar compounds include other azo dyes and pigments such as:
- 2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-4-[(5-(diethylamino)sulfonyl]-2-methoxyphenyl)azo]-3-hydroxy- (Pigment Red 5)
- Naphthol AS derivatives
- Various substituted naphthalenecarboxamides .
Uniqueness
What sets 2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)- apart is its specific combination of substituents, which confer unique color properties and stability. Its low solubility in water and resistance to environmental factors make it particularly valuable in industrial applications where durability is crucial .
特性
CAS番号 |
68258-62-8 |
|---|---|
分子式 |
C25H20ClN3O3 |
分子量 |
445.9 g/mol |
IUPAC名 |
4-[(5-chloro-2-methoxyphenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O3/c1-15-7-3-6-10-20(15)27-25(31)19-13-16-8-4-5-9-18(16)23(24(19)30)29-28-21-14-17(26)11-12-22(21)32-2/h3-14,30H,1-2H3,(H,27,31) |
InChIキー |
VFCWMCYMDHFSQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


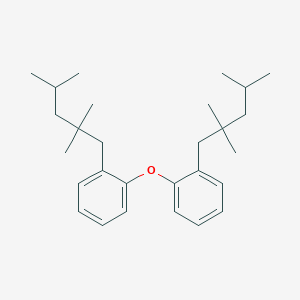
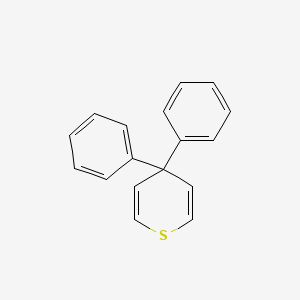

![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
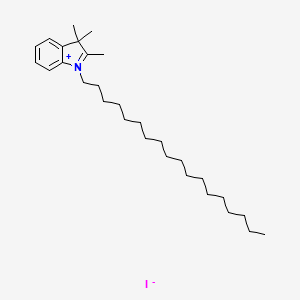

![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
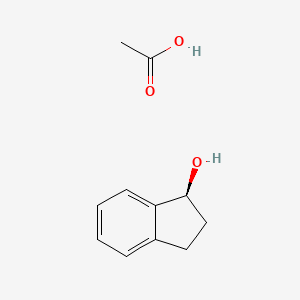
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
